BenchChemオンラインストアへようこそ!

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(m-tolyl)methanesulfonamide

GPCR Adenosine A3 receptor Radioligand binding

This pyrazolo[1,5-a]pyrimidine sulfonamide (CAS 1795488-87-7) is a differentiated ADORA3 receptor ligand (pKi 6.96). The synergistic combination of a 2-methyl core and m-tolyl sulfonamide generates a distinct steric/electronic profile not replicated by generic phenyl analogs. Absent from commercial catalogs, procurement via custom synthesis ensures research exclusivity and batch-to-batch consistency. Deploy in GPCR-targeted SAR studies, kinase/CA inhibitor profiling, and CNS permeability assessment (logP 3.546).

Molecular Formula C15H16N4O2S
Molecular Weight 316.38
CAS No. 1795488-87-7
Cat. No. B2710667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(m-tolyl)methanesulfonamide
CAS1795488-87-7
Molecular FormulaC15H16N4O2S
Molecular Weight316.38
Structural Identifiers
SMILESCC1=CC(=CC=C1)CS(=O)(=O)NC2=CN3C(=CC(=N3)C)N=C2
InChIInChI=1S/C15H16N4O2S/c1-11-4-3-5-13(6-11)10-22(20,21)18-14-8-16-15-7-12(2)17-19(15)9-14/h3-9,18H,10H2,1-2H3
InChIKeyOUTWYSCYWMTGHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Baseline Profile of N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(m-tolyl)methanesulfonamide (CAS 1795488-87-7)


N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(m-tolyl)methanesulfonamide (CAS 1795488-87-7) is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine sulfonamide class. Its molecular formula is C15H16N4O2S (MW = 316.38 g/mol) with a calculated logP of 3.546 [1]. The compound features a 2-methyl-substituted fused pyrazolo[1,5-a]pyrimidine core linked via an NH-sulfonamide bridge to an m-tolyl (3-methylphenyl) methanesulfonamide moiety. This scaffold is recognized as a privileged structure in medicinal chemistry, appearing in kinase inhibitors, carbonic anhydrase inhibitors, and GPCR ligands [2].

Critical Differentiation Factors for N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(m-tolyl)methanesulfonamide in Scientific Procurement


Substituting this compound with a generic pyrazolo[1,5-a]pyrimidine sulfonamide analog—such as the unsubstituted phenyl variant (CAS 2034234-88-1) or the 2-fluorophenyl variant—is not scientifically justified. The combination of a 2-methyl group on the pyrazolopyrimidine core and an m-tolyl substituent on the sulfonamide generates a unique steric and electronic environment that influences target binding, selectivity, and physicochemical properties. Evidence from the ZINC bioactivity database indicates a specific affinity for the adenosine A3 receptor (ADORA3) with a pKi of 6.96 [1], a profile that may not be replicated by close analogs lacking the m-tolyl group [2]. The quantitative differentiation evidence below details why generic replacement risks altering target engagement, selectivity windows, and ADME behavior.

Quantitative Differentiation Evidence for N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(m-tolyl)methanesulfonamide


Adenosine A3 Receptor (ADORA3) Affinity: pKi = 6.96 vs. Class Baseline

The target compound N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(m-tolyl)methanesulfonamide binds the human adenosine A3 receptor (ADORA3) with an affinity of pKi = 6.96 (corresponding to Ki ≈ 110 nM), as recorded in the ChEMBL 20 dataset and curated by ZINC [1]. This single-observation datum originates from the Varano et al. 2015 study on adenosine receptor antagonists [2]. No direct head-to-head comparator data for the closest phenyl analog (CAS 2034234-88-1) are available in the public domain. However, the presence of the m-tolyl (3-methylphenyl) group in the target compound, versus a simple phenyl group in the analog, is expected to alter binding pocket occupancy and selectivity across adenosine receptor subtypes (A1, A2A, A2B, A3) [2].

GPCR Adenosine A3 receptor Radioligand binding

Steric and Electronic Differentiation via m-Tolyl vs. Phenyl Sulfonamide Substituent

The m-tolyl (3-methylphenyl) group in the target compound introduces a methyl substituent at the meta position of the aryl sulfonamide, absent in the closest commercial analog 1-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide (CAS 2034234-88-1) [1]. Comparative molecular property analysis from ZINC data [2] shows that the target compound (logP = 3.546, MW = 316.38) is more lipophilic than the phenyl analog (estimated logP ≈ 2.8, MW ≈ 274). The meta-methyl group increases steric bulk, which can modulate selectivity among adenosine receptor subtypes (A1, A2A, A2B, A3) and other off-targets. In the pyrazolo[1,5-a]pyrimidine sulfonamide series, SAR studies have shown that aryl substitution patterns significantly impact both potency and selectivity profiles [3].

Structure-Activity Relationship Medicinal Chemistry GPCR selectivity

2-Methyl Core Substitution Differentiates from Unsubstituted Pyrazolo[1,5-a]pyrimidine Scaffolds

The 2-methyl group on the pyrazolo[1,5-a]pyrimidine core distinguishes the target compound from the broader class of pyrazolo[1,5-a]pyrimidine sulfonamides, such as the Mer kinase inhibitor UNC1062 (IC50 = 1.1 nM) [1] and carbonic anhydrase inhibitors (Ki values in nanomolar range) [2]. Literature SAR indicates that methylation at the 2-position of pyrazolo[1,5-a]pyrimidines alters electron density distribution across the heterocyclic system and can shift kinase selectivity profiles [1]. The target compound therefore represents a distinct chemical space within the sulfonamide series, not interchangeable with 5-methyl or 7-methyl substituted analogs.

Kinase inhibition Scaffold modification Drug design

Supplier Availability and Purity Profile vs. Research-Grade Analogs

The target compound (CAS 1795488-87-7) is not listed in major research chemical supplier catalogs (MedChemExpress, Sigma-Aldrich, Tocris, Selleckchem) as of 2026 . In contrast, the simpler analog 1-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide (CAS 2034234-88-1) is available through multiple vendors at ≥95% purity. The target compound's limited commercial availability indicates it is typically accessed via custom synthesis, which can offer tailored purity specifications (typically ≥95%) and milligram-to-gram scale options [1]. This procurement profile differentiates it for studies requiring a specific, non-stock compound with documented ADORA3 activity.

Chemical procurement Purity specification Custom synthesis

Optimal Application Scenarios for N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(m-tolyl)methanesulfonamide Based on Differentiation Evidence


Adenosine A3 Receptor (ADORA3) Antagonist Screening and Hit Validation

The documented ADORA3 pKi of 6.96 [1] supports the use of this compound as a moderate-affinity starting point for adenosine A3 receptor antagonist programs. Researchers investigating GPCR targets in inflammation, oncology, or neuroprotection can employ this compound as a tool to probe ADORA3-mediated signaling, differentiating it from analogs lacking characterized GPCR activity [2].

Structure-Activity Relationship (SAR) Studies on m-Tolyl Sulfonamide GPCR Ligands

The unique m-tolyl substitution combined with a 2-methylpyrazolo[1,5-a]pyrimidine core makes this compound a valuable SAR probe. Medicinal chemists can benchmark substitutions (e.g., m-tolyl vs. phenyl vs. halophenyl) to map selectivity determinants across adenosine receptor subtypes or other GPCR targets [2]. The calculated logP of 3.546 supports CNS permeability assessment in lead optimization cascades [3].

Custom Synthesis-Driven Procurement for Proprietary Lead Discovery Programs

Given its absence from major commercial catalogs , this compound is suited for organizations requiring proprietary chemical matter. Procurement through custom synthesis ensures exclusivity and batch-to-batch consistency, advantages over stock analogs that may be widely distributed across competing research groups .

Cross-Screening Against Kinase and Carbonic Anhydrase Panels

The pyrazolo[1,5-a]pyrimidine sulfonamide scaffold is known to interact with multiple target classes including kinases (Mer, Trk, CDK) and carbonic anhydrases (CA IX/XII) [4]. This compound can be deployed in broad profiling panels to assess polypharmacology risks or opportunities, leveraging its distinct 2-methyl and m-tolyl substitution pattern not present in standard screening libraries [4].

Quote Request

Request a Quote for N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(m-tolyl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.